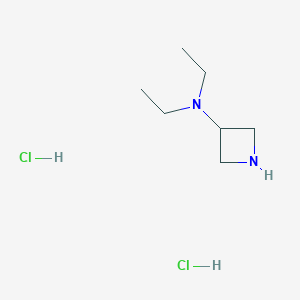

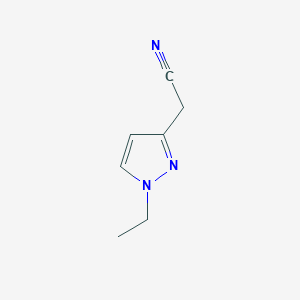

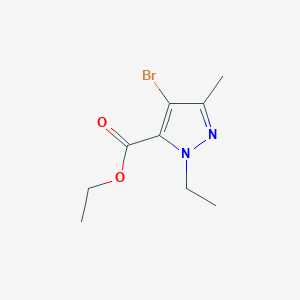

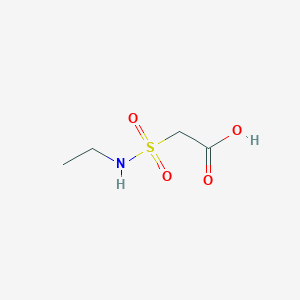

![molecular formula C10H11NO2S B3021286 3-[(Ethanesulfonyl)methyl]benzonitrile CAS No. 1267212-27-0](/img/structure/B3021286.png)

3-[(Ethanesulfonyl)methyl]benzonitrile

Descripción general

Descripción

The compound 3-[(Ethanesulfonyl)methyl]benzonitrile is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and their properties, which can be useful for a comprehensive analysis of similar compounds. The first paper discusses the structural, electronic, and excited state properties of a compound with a similar benzene-based core structure, while the second paper outlines a synthesis method that could potentially be adapted for the synthesis of 3-[(Ethanesulfonyl)methyl]benzonitrile .

Synthesis Analysis

While the exact synthesis of 3-[(Ethanesulfonyl)methyl]benzonitrile is not detailed in the provided papers, the second paper describes a synthesis method for related heterocyclic compounds that could offer insights into potential synthetic routes. The method involves SN2 nucleophilic substitution and base-mediated intramolecular cyclization, which could be relevant for constructing the benzonitrile moiety of the target compound .

Molecular Structure Analysis

The first paper provides a detailed analysis of the molecular structure of a related compound using density functional theory (DFT). It examines optimized geometrical properties, wave functional properties, and electron localization functions. Although the target compound is not directly studied, similar computational methods could be applied to 3-[(Ethanesulfonyl)methyl]benzonitrile to predict its molecular structure and reactive sites .

Chemical Reactions Analysis

Neither paper directly addresses the chemical reactions of 3-[(Ethanesulfonyl)methyl]benzonitrile. However, the first paper's investigation into the reactivity of a similar compound through molecular electrostatic potential (MEP) analysis and natural bond orbital (NBO) method could provide a framework for understanding the reactivity and potential chemical reactions of the target compound .

Physical and Chemical Properties Analysis

The first paper's computational predictions of spectroscopic properties, such as IR and Raman wavenumbers, for the studied compound in both monomer and dimer forms, could be analogous to the physical and chemical properties of 3-[(Ethanesulfonyl)methyl]benzonitrile. Additionally, the paper's analysis of solvation effects on band gap energies could be relevant for understanding the solvent-dependent properties of the target compound .

Aplicaciones Científicas De Investigación

Radioimmunotherapy for Breast Cancer

A study by Denardo et al. (1997) investigated the use of a monoclonal antibody, BrE-3, in radioimmunotherapy for breast cancer. The study demonstrated that Indium-111/yttrium-90-MX-DTPA BrE-3 could specifically target breast cancer tissue in patients and suggested a useful therapeutic index with minimal toxicity. The findings indicate potential applications in radioimmunotherapy for breast cancer treatment Denardo et al., 1997.

Antioxidant Properties and Diabetes Mellitus

Sirdah (2015) discussed the cytoprotective properties of taurine, a conditionally essential β amino acid, which include antioxidation and antiapoptosis among others. The review highlights the therapeutic potential of taurine in ameliorating oxidative stress-induced pathologies, including type 1 and type 2 diabetes mellitus, suggesting its relevance in the prevention and management of the disease and its complications through antioxidant supplementation Sirdah, 2015.

Serotonin Transporter Ligands

The biodistribution and radiation dosimetry of 11C-DASB, a selective radioligand for serotonin transporters (SERTs), were evaluated in a study by Lu et al. (2004). This study aimed to provide dosimetry estimates based on human whole-body PET, which is crucial for understanding the safety and efficacy of such radioligands in clinical research Lu et al., 2004.

Exposure to Environmental Chemicals

Ghazipura et al. (2017) conducted a systematic review of human and animal studies on the reproductive toxicity of benzophenone-3 (BP-3), a common ultraviolet filter. The review found evidence linking high levels of BP-3 exposure to various reproductive effects, indicating the need for further standardized studies to better understand its impact Ghazipura et al., 2017.

Safety and Hazards

Propiedades

IUPAC Name |

3-(ethylsulfonylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-2-14(12,13)8-10-5-3-4-9(6-10)7-11/h3-6H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOSJHQNSGVYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Ethanesulfonyl)methyl]benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

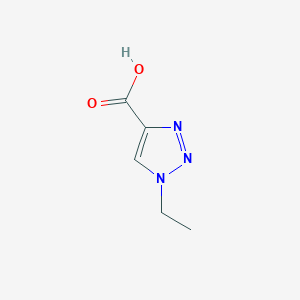

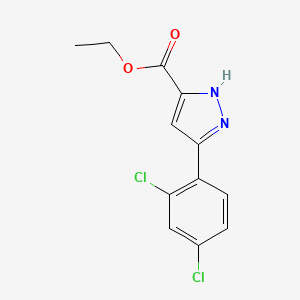

![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B3021218.png)